molecular formula C20H14Cl2N2S2 B11563246 2-[(3,4-dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(3,4-dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11563246
M. Wt: 417.4 g/mol
InChI Key: SVRADZOFRLKSIS-UHFFFAOYSA-N
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a thiophene ring, and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thiophene and cyclopenta[b]pyridine moieties . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed cross-coupling reactions is common, as it allows for the efficient formation of complex molecular structures .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific structure and functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE apart is the combination of the dichlorophenyl group, thiophene ring, and cyclopenta[b]pyridine core, which together confer unique electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

Molecular Formula

C20H14Cl2N2S2

Molecular Weight

417.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H14Cl2N2S2/c21-15-7-6-12(9-16(15)22)11-26-20-14(10-23)19(18-5-2-8-25-18)13-3-1-4-17(13)24-20/h2,5-9H,1,3-4,11H2

InChI Key

SVRADZOFRLKSIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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